MANGANESE STANNATE

Description

Properties

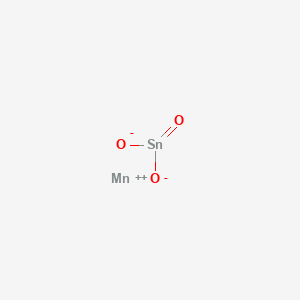

IUPAC Name |

dioxido(oxo)tin;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.3O.Sn/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVXDZBQRDGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648476 | |

| Record name | Manganese(2+) oxostannanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12209-35-7 | |

| Record name | Manganese(2+) oxostannanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Manganese Stannate Compounds

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers versatile and scalable routes to produce manganese stannate compounds. These techniques involve the reaction of precursors in a liquid medium, enabling precise control over the stoichiometry, morphology, and crystalline structure of the final product.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are prominent techniques for synthesizing crystalline this compound. These processes are conducted in sealed vessels, such as autoclaves, where solvents are heated above their boiling points to generate high pressure. This environment facilitates the dissolution and recrystallization of materials that are insoluble under ordinary conditions.

For this compound (MnSnO₃ or Mn₂SnO₄), the hydrothermal method typically involves using aqueous solutions of manganese and tin salts as precursors. For instance, this compound anchored on reduced graphene oxide (Mn₂SnO₄/rGO) has been prepared via a hydrothermal method. researchgate.net Similarly, cubic crystalline magnesium stannate (Mg₂SnO₄) nanoparticles have been successfully synthesized using a facile hydrothermal process with NaOH as a mineralizer, followed by calcination. researchgate.net The general principle involves dissolving manganese and tin precursors in water, often with a mineralizer to control pH and aid dissolution, and heating the mixture at temperatures around 200°C for several hours. researchgate.net While direct reports on MnSnO₃ are varied, related hydroxo stannates like MSn(OH)₆ (where M can be Mn) are also synthesized hydrothermally, which can then be converted to the oxide form. psu.edu

The solvothermal method is analogous to the hydrothermal route but utilizes non-aqueous solvents. This allows for a wider range of temperatures and pressures and can influence the resulting particle morphology. For example, barium stannate (BaSnO₃) nanosheets have been produced through a solvothermal-based process, highlighting the method's capability to create specific nanostructures. nih.gov Microwave-assisted solvothermal synthesis has also been employed for producing manganese-doped nanoparticles, where ethylene (B1197577) glycol is used as the solvent, demonstrating the versatility of this approach. beilstein-journals.org

Sol-Gel Spin Coating Fabrication Routes

The sol-gel spin coating technique is particularly effective for producing high-quality, uniform thin films of this compound (MTO). rsc.orgresearchgate.net This multi-step process begins with the creation of a "sol," which is a stable colloidal solution of precursors. The sol is then applied to a substrate and spun at high speeds, resulting in a thin, uniform liquid layer. Subsequent heat treatment (annealing) removes organic residues and promotes the crystallization of the desired this compound phase. rsc.org

In a typical synthesis of this compound thin films, stannous chloride and manganese acetate (B1210297) serve as the tin and manganese precursors, respectively. rsc.org These are dissolved in a solvent like 2-methoxyethanol. rsc.org The solution is aged and then deposited onto a substrate using a spin coater. rsc.org The coated substrate is preheated to remove solvents and then annealed at a higher temperature (e.g., 500 °C) to form the crystalline material. rsc.org The molar ratio of Mn/Sn in the precursor solution is a critical parameter that significantly influences the structural, morphological, and electrical properties of the resulting films. researchgate.netrsc.org

Table 1: Typical Parameters for Sol-Gel Spin Coating of this compound (MTO) Thin Films

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Tin Precursor | Stannous chloride pentahydrate (SnCl₄·5H₂O) | rsc.org |

| Manganese Precursor | Manganese acetate dihydrate (Mn(CH₃CO₂)₂·2H₂O) | rsc.org |

| Solvent | 2-methoxyethanol | rsc.org |

| Spin Coating Speed | 2000 rpm | rsc.org |

| Spin Coating Time | 30 seconds | rsc.org |

| Preheating Temperature | 250 °C | rsc.org |

| Preheating Time | 6 minutes | rsc.org |

| Final Annealing Temp. | 500 °C | rsc.org |

The process allows for the creation of films with a targeted thickness, typically around 300 nm, by repeating the coating cycle. rsc.org Research has shown these films can be used for applications such as gas sensing and photocatalysis. rsc.org

Wet Chemical Coprecipitation Methodologies

Coprecipitation is a straightforward and effective wet chemical method for synthesizing this compound powders. This technique involves dissolving soluble salts of the constituent metals (manganese and tin) in a suitable solvent and then inducing precipitation by adding a precipitating agent or changing the solution's pH. The resulting precipitate is a homogeneous, intimate mixture of the metal hydroxides or other insoluble salts, which upon calcination yields the desired mixed-metal oxide.

For related stannates like calcium stannate (CaSnO₃), a simple coprecipitation method using urea (B33335) has been reported. acs.org In the synthesis of cobalt-doped magnesium stannate (Mg₂SnO₄), a wet chemical route involves mixing the respective oxides in an aqueous solution of acetic acid. scielo.brscielo.br The evaporation of the solvent and subsequent high-temperature calcination produce the final ceramic powder. scielo.brscielo.br This approach can be adapted for this compound by using appropriate manganese, and tin precursors. The key advantage of coprecipitation is the ability to achieve a high degree of homogeneity at the atomic level, leading to lower calcination temperatures and the formation of fine, uniform nanoparticles. researchgate.net

Complexation-Mediated Synthesis Strategies

The complexation-mediated synthesis is a refined wet chemical approach used to produce this compound perovskite nanoparticles with controlled size and structure. researchgate.netdntb.gov.uaresearchgate.net This method involves the use of a complexing agent, which coordinates with the metal ions (Mn²⁺ and Sn⁴⁺) in the solution. This coordination slows down the precipitation process, preventing rapid, uncontrolled growth and agglomeration of particles.

By controlling the hydrolysis and condensation reactions of the metal-ligand complexes, it is possible to achieve a uniform nucleation and growth environment. This leads to the formation of well-defined, crystalline nanoparticles. Research has demonstrated the synthesis of orthorhombic this compound perovskite nanoparticles via this method. researchgate.netdntb.gov.uaresearchgate.net The resulting structure features eightfold coordinated Mn²⁺ cations interconnected through corner-sharing SnO₆ octahedra. dntb.gov.uaresearchgate.net This strategy is part of a broader class of wet chemical routes where organic molecules are used to stabilize nanoparticles, as also seen in the synthesis of silver stannate (Ag₂SnO₃). acs.org

Ultrasonication-Assisted Synthesis Protocols

Ultrasonication-assisted synthesis utilizes high-intensity sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and collapse of microscopic bubbles generate localized hot spots with extremely high temperatures and pressures, as well as rapid heating and cooling rates. These unique conditions can significantly enhance chemical reactivity and accelerate reaction rates.

This method has been successfully applied to synthesize hybrid nanoparticles of Mn₃O₄–SnO₂. dntb.gov.ua The process involves the ultrasonic irradiation of a solution containing manganese and tin precursors, which facilitates the formation of the hybrid nanostructure. Similarly, ultrasonication has been used to prepare barium stannate-graphitic carbon nitride nanocomposites, demonstrating its utility in creating complex materials. nih.gov The application of ultrasonic energy can lead to the formation of self-assembled nanostructures, such as the manganese oxide octahedral molecular sieves created via an ultrasonic atomization-assisted synthesis. rsc.org This technique offers a rapid, efficient, and often room-temperature route to producing nanomaterials.

Successive Ionic Layer Adsorption and Reaction (SILAR) Method Applicability

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile and cost-effective thin-film deposition technique based on the sequential immersion of a substrate into cationic and anionic precursor solutions. mdpi.com Between each immersion, the substrate is rinsed with a solvent (typically deionized water) to remove excess, unadsorbed ions and prevent homogeneous precipitation in the solution. mdpi.com By repeating this cycle, a thin film is grown layer by layer.

While there are no direct reports found on the synthesis of this compound using SILAR, its applicability can be inferred from its successful use in depositing thin films of related materials, including its constituent oxides and other perovskites. iust.ac.irdntb.gov.ua For example, manganese oxide (MnO₂ and Mn₃O₄) thin films have been prepared via SILAR for supercapacitor applications. mdpi.comresearchgate.net The method has also been extensively used for depositing zinc oxide (ZnO), another common metal oxide, and for fabricating electron transport layers in perovskite solar cells. iust.ac.irtandfonline.comresearchgate.net Given its success with these related materials, SILAR presents a viable and promising route for the controlled, layer-by-layer deposition of this compound thin films, allowing for precise thickness control at low temperatures. mdpi.com

Solid-State Reaction Pathways

Solid-state synthesis is a traditional yet effective method for producing a variety of ceramic materials, including manganese stannates. mdpi.comresearchgate.net This technique generally involves the high-temperature reaction of solid precursors to form the desired product. The intimate mixing of the reactant powders, followed by calcination at elevated temperatures, facilitates the diffusion of ions and the subsequent formation of the new crystalline phase.

Conventional Solid-Phase Synthesis

Conventional solid-phase synthesis of this compound typically involves the mechanical mixing of manganese and tin-containing precursors, such as oxides or carbonates, in the desired stoichiometric ratio. scielo.brnih.gov The mixture is then subjected to a high-temperature heat treatment, often referred to as calcination, to induce the chemical reaction and formation of the this compound compound. nih.gov This method is valued for its simplicity and scalability. However, achieving phase-pure and highly crystalline materials can sometimes be challenging and may require prolonged heating at high temperatures. nih.gov

Precursor Selection and Stoichiometric Control

The choice of precursors and the precise control of their stoichiometry are paramount in the synthesis of this compound, as these factors directly influence the purity, phase, and properties of the final product.

Optimization of Manganese and Tin Precursor Ratios (e.g., Mn/Sn Molar Ratio)

The molar ratio of manganese to tin (Mn/Sn) is a critical parameter that dictates the stoichiometry and crystalline phase of the resulting this compound. rsc.org Research has shown that varying the Mn/Sn molar ratio can lead to the formation of different phases or a mixture of phases. For instance, in the synthesis of Mn2SnO4 thin films, a Mn/Sn molar ratio of 1.5 resulted in an amorphous structure, likely due to an insufficient amount of manganese to achieve the optimal stoichiometry for the Mn2SnO4 phase. rsc.org As the Mn/Sn molar ratio was increased to 2, 2.5, and 3, the Mn2SnO4 structure was observed. rsc.org However, at a ratio of 3, an excess of manganese led to the formation of Mn2O3 as a secondary phase. rsc.org This highlights the necessity of carefully optimizing the precursor ratio to obtain a pure, single-phase material.

| Mn/Sn Molar Ratio | Resulting Phase(s) | Crystallinity |

| 1.5 | Amorphous | Amorphous |

| 2 | Mn2SnO4 | Polycrystalline |

| 2.5 | Mn2SnO4 | Polycrystalline |

| 3 | Mn2SnO4 and Mn2O3 | Polycrystalline |

This table illustrates the effect of the Mn/Sn molar ratio on the resulting phases and crystallinity of this compound thin films as reported in a study. rsc.org

Influence of Precursor Purity and Reactivity

The purity and reactivity of the manganese and tin precursors significantly impact the quality of the synthesized this compound. High-purity precursors are essential to avoid the incorporation of unwanted impurities into the final product, which could alter its properties. For example, the use of 98% pure stannous chloride pentahydrate and manganese acetate dihydrate has been reported in the synthesis of this compound thin films. nih.gov The reactivity of the precursors, which can be influenced by factors such as particle size and surface area, affects the reaction kinetics and the temperature required for the formation of the desired phase. More reactive precursors can lead to a more efficient and complete reaction at lower temperatures.

Post-Synthesis Treatment and Annealing Processes

Following the initial synthesis, post-synthesis treatments, particularly thermal annealing, are often crucial for achieving the desired crystalline structure and properties of this compound.

Atmospheric Control during Post-Treatment

Post-treatment processes, particularly heat treatments like annealing and calcination, are critical steps in the synthesis of this compound compounds. The atmosphere under which these treatments are conducted plays a crucial role in determining the final phase, composition, and crystallinity of the material.

Inert atmospheres, such as argon (Ar) or nitrogen (N₂), are commonly used to prevent oxidation and to facilitate the formation of specific crystalline structures or composites. For instance, the synthesis of a crystalline Mn₂SnO₄/C composite is achieved through a controlled two-step heat treatment: an initial step in air followed by a second treatment in an argon atmosphere. nih.gov If the process is conducted solely in air, a mixture of Mn₃O₄ and SnO₂ is formed instead of the desired this compound composite. nih.gov Similarly, calcination under an argon atmosphere is employed to ensure the effective wrapping of graphene sheets onto Mn₂SnO₄ nanocubes. nih.gov

A nitrogen atmosphere is also frequently utilized. To obtain MnSnO₃–MC microspheres, a precursor material is heated in a furnace under an N₂ atmosphere. nih.gov Likewise, the transformation of MSn(OH)₆/rGO (M = Mn, Co, Zn) precursors into MSnO₃/rGO nanocomposites is accomplished by annealing at 400°C in a nitrogen atmosphere. rsc.org

The general post-treatment of this compound often involves an annealing step to produce a crystalline ternary material, which may be performed under inert conditions to control the final product's properties. materialsproject.orgresearchgate.net The careful control of the atmospheric conditions during these final synthesis stages is therefore essential for producing this compound with the desired structural and chemical characteristics.

Advanced Characterization Techniques for Manganese Stannate Architectures

Structural Elucidation through Diffraction Methods

Diffraction techniques are fundamental in determining the crystal structure and phase purity of manganese stannate compounds.

X-ray Diffraction (XRD) Analysis of Crystalline Phases

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases of this compound. The resulting diffraction patterns provide a fingerprint of the material's atomic arrangement.

MnSnO₃ : Different crystalline forms of MnSnO₃ have been identified. An ordered ilmenite (B1198559) phase with hexagonal and rhombohedral unit cells has been reported. researchgate.net Thin films of MnSnO₃ have been grown with a corundum-derivative structure, exhibiting both ilmenite-type (IL) and lithium niobate-type (LN) ordering, depending on the oxygen partial pressure during deposition. aip.orgaip.org The IL-type structure allows for (0003n) diffraction peaks, while the LN-type only allows for (0006n) peaks. aip.org Another study identified MnSnO₃ with a trigonal R3c space group, similar to ilmenite. materialsproject.org Additionally, a perovskite MnSnO₃ with an orthorhombic structure (Pnma space group) has been synthesized. dntb.gov.uaoulu.fi

Mn₂SnO₄ : This compound typically crystallizes in a spinel structure. researchgate.net Studies have confirmed a cubic spinel phase for Mn₂SnO₄ nanoparticles. researchgate.net Single-crystalline Mn₂SnO₄ nanowires have been synthesized with an inverse spinel structure. rsc.orgrsc.org An orthorhombic Imma space group has also been reported for Mn₂SnO₄. materialsproject.orgmaterialsproject.org In some preparations, Mn₂SnO₄ is observed as a secondary phase alongside other oxides like Mn₂O₃. nih.gov

The identification of these phases is often confirmed by comparing the experimental XRD patterns with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). For instance, JCPDS No. 47-0464 corresponds to MnSnO₃, and JCPDS No. 74-2378 is used for Mn₂SnO₄. nih.govacs.org

Rietveld Refinement for Structural Parameter Determination

Rietveld refinement is a powerful analytical method used to refine the crystal structure parameters obtained from XRD data. This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and site occupancy factors.

For this compound perovskite nanoparticles, Rietveld refinement of the XRD data has confirmed an orthorhombic structure with the Pnma space group. dntb.gov.uaoulu.fi This analysis revealed an eight-fold coordinated Mn²⁺ cation surrounded by eight O²⁻ anions, forming MnO₈ polyhedra that are interconnected through corner-sharing SnO₆ octahedra. dntb.gov.ua In another study on Mn-doped BaSnO₃, Rietveld refinement helped to confirm the structure and phase purity of the synthesized cubic perovskite. researchgate.net Similarly, for Dy³⁺ and Mn⁴⁺ co-doped stannate phosphors, Rietveld refinement provided detailed structural parameters and confirmed the ionic substitution of the dopants. mdpi.com

Crystallite Size and Lattice Parameter Analysis

The analysis of XRD peak broadening allows for the determination of the average crystallite size using the Scherrer equation. nih.govinstanano.com For hydrothermally synthesized Mn₂SnO₄ nanoparticles, the mean crystalline size was evaluated to be approximately 30 nm. researchgate.net In another study on Mn₂SnO₄ thin films, the average crystallite size was found to be in the range of 21 to 23 nm. nih.gov It has been observed that increasing the concentration of manganese can lead to a decrease in crystallite size in some perovskite structures. rsc.org

Lattice parameters, which define the size and shape of the unit cell, are also precisely determined from XRD data. For an ilmenite-type MnSnO₃, the lattice parameters have been reported as a = 5.352 Å and c = 14.40 Å. aip.org The Materials Project database lists trigonal MnSnO₃ (space group R3c) with lattice parameters of a = 5.458 Å and c = 14.899 Å. materialsproject.org For orthorhombic Mn₂SnO₄ (space group Imma), the lattice parameters are given as a = 6.21 Å, b = 6.33 Å, and c = 8.97 Å. materialsproject.org

Interactive Table: Crystallite Size and Lattice Parameters of this compound

| Compound | Synthesis Method/Form | Crystallite Size (nm) | Crystal System | Space Group | Lattice Parameters (Å) |

| Mn₂SnO₄ | Hydrothermal | ~30 | Cubic Spinel | - | - |

| Mn₂SnO₄ | Thin Film | 21 - 23 | Inverse Spinel Cubic | - | - |

| MnSnO₃ | Thin Film | - | Trigonal (Ilmenite-type) | R-3 | a = 5.352, c = 14.40 |

| MnSnO₃ | - | - | Trigonal | R3c | a = 5.458, c = 14.899 |

| Mn₂SnO₄ | - | - | Orthorhombic | Imma | a = 6.21, b = 6.33, c = 8.97 |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, which are sensitive to the crystal structure, composition, and local atomic environment.

For this compound, Raman spectra have been measured to identify characteristic vibrational modes. A study on MnSnO₃/rGO nanocomposites identified a peak at 654.58 cm⁻¹ attributed to the A₁g mode, which represents the Mn-O bending vibration of Mn ions. researchgate.net In another investigation of this compound perovskite, the Raman spectrum was measured in the frequency range of 50 to 850 cm⁻¹. researchgate.net Deconvolution of the spectrum revealed eight Raman active modes (ν1–ν8). researchgate.net An intense mode at approximately 653.2 cm⁻¹ is considered a signature of the SnO₆ octahedra, originating from the stretching vibration of this unit. researchgate.net The Raman spectrum of single-crystalline Mn₂SnO₄ nanowires has also been reported. rsc.org

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface morphology, microstructure, and particle shape of this compound materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is widely used to examine the surface features and microstructure of this compound.

Field Emission Scanning Electron Microscopy (FESEM) for High-Resolution Surface Imaging

Field Emission Scanning Electron Microscopy (FESEM) is a critical tool for examining the surface morphology of this compound materials at high resolution. FESEM analysis has revealed that the surface characteristics of this compound thin films are significantly influenced by the synthesis conditions, such as the molar ratio of manganese to tin. rsc.org

Micrographs show that these films are generally homogeneous and free of cracks. rsc.org Depending on the Mn/Sn molar ratio, different surface structures can be observed. For instance, Mn/Sn ratios of 1.5 and 3 have been shown to produce small, spherical grains distributed across the surface. rsc.org In contrast, ratios of 2 and 2.5 can result in a porous structure with fine, discontinuous networks. rsc.org In one study, a sample with an Mn/Sn ratio of 2 exhibited a dense arrangement of pores, each with a diameter of approximately 0.7 μm. rsc.org This porosity provides a high surface area, which is beneficial for applications like gas sensing. rsc.org FESEM has also been used to visualize the cubic morphology of this compound perovskite nanoparticles. rsc.org The technique allows for direct observation of surface details on non-conductive samples, often without needing a conductive coating, which helps in preserving the original surface structure. ciqtekglobal.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides in-depth information regarding the internal structure, morphology, and elemental composition of this compound nanostructures. rsc.org TEM images have shown that this compound composites can feature numerous three-dimensional spherical structures that are densely packed and have a uniform size distribution. rsc.org For example, nanoparticles of manganese titanate, a related compound, were observed to be nearly spherical with sizes ranging from 40-60 nm. osti.gov

Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, has been used to confirm the crystalline nature of these materials. In this compound composites, SAED patterns have exhibited multiple concentric rings, which can be attributed to specific crystal planes of different phases present in the material, such as Mn₂SnO₄ and Mn₂O₃. rsc.org This confirms the polycrystalline nature of the films. rsc.org The analysis of various nanostructured stannates, including assemblies of Zn₂SnO₄–SnO₂ nanocrystals, has also been conducted using TEM to understand their unique porous nanostructures. mdpi.comresearchgate.net

High-Resolution TEM (HR-TEM) for Atomic-Scale Imaging

High-Resolution Transmission Electron Microscopy (HR-TEM) allows for the visualization of the material's crystal lattice at the atomic scale. HR-TEM images of this compound composites have revealed specific lattice spacing values. For instance, lattice spacings of 0.27 nm, 0.26 nm, 0.22 nm, and 0.16 nm have been identified. rsc.org These values correspond to the (122), (311), (220), (040), and (044) crystallographic planes of the Mn₂O₃ body-centered cubic phase and the Mn₂SnO₄ inverse spinel cubic phase, indicating the presence of mixed phases within the material. rsc.orgrsc.org This atomic-level structural information is crucial for understanding the material's properties and performance in various applications. electrochem.orgnih.gov

Elemental and Chemical State Analysis

Analyzing the elemental composition and the chemical states of the constituent elements is fundamental to understanding the properties of this compound. Techniques like Energy-Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are indispensable for these analyses.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often integrated with scanning or transmission electron microscopes, is used to determine the elemental composition of this compound. The analysis confirms the presence of manganese (Mn), tin (Sn), and oxygen (O) as the primary elements in the material. rsc.orgresearchgate.net EDS spectra provide quantitative data, confirming the atomic ratios of the constituent elements, which is consistent with results from other techniques like XPS. rsc.org For instance, in Mn-doped BaSnO₃, EDS analysis confirmed the presence of Sr and Mn in the Ba-Sn-O lattice. rsc.org The technique is essential for verifying the purity of the synthesized sample and ensuring that the elemental ratios align with the intended stoichiometry. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of the elements on the surface of this compound. rsc.orgresearchgate.net Survey scans in XPS analysis of this compound thin films confirm the presence of Mn, Sn, and O. rsc.org

High-resolution XPS spectra provide detailed information about the oxidation states. For manganese, which can exist in multiple valence states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), XPS is vital. rsc.org In this compound (Mn₂SnO₄), manganese is often in the Mn²⁺ oxidation state, identified by peaks for Mn 2p₃/₂ at ~641 eV and Mn 2p₁/₂ at ~652 eV. rsc.org The presence of Mn³⁺, which confirms the existence of a Mn₂O₃ phase in composites, is indicated by Mn 2p₃/₂ peaks at ~643–645 eV and Mn 2p₁/₂ peaks at ~654–656 eV. rsc.org For tin, doublet peaks for Sn 3d₅/₂ and Sn 3d₃/₂ with a specific energy separation confirm the Sn⁴⁺ oxidation state. rsc.org The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen (O²⁻) and adsorbed oxygen species. rsc.org This detailed understanding of surface chemistry is critical, as the oxidation states of manganese play a vital role in applications like gas sensing by influencing adsorption and desorption processes. rsc.org

Data Tables

Table 1: XPS Binding Energies for Elements in this compound Composites

| Element/Orbital | Oxidation State | Binding Energy (eV) | Source |

| Mn 2p₃/₂ | Mn²⁺ | ~641 | rsc.org |

| Mn 2p₁/₂ | Mn²⁺ | ~652 | rsc.org |

| Mn 2p₃/₂ | Mn³⁺ | ~643–645 | rsc.org |

| Mn 2p₁/₂ | Mn³⁺ | ~654–656 | rsc.org |

| Mn 2p₃/₂ | Mn⁴⁺ | 641.74 | rsc.org |

| Mn 2p₁/₂ | Mn⁴⁺ | 652.96 | rsc.org |

| Sn 3d₅/₂ | Sn⁴⁺ | 486.28 | rsc.org |

| Sn 3d₃/₂ | Sn⁴⁺ | 494.71 | rsc.org |

| O 1s (O²⁻) | - | 529.81 | rsc.org |

| O 1s (Adsorbed) | - | 531.3 | rsc.org |

Table 2: HR-TEM Lattice Spacing in this compound Composites

| Lattice Spacing (nm) | Corresponding Crystallographic Plane | Phase | Source |

| 0.27 | (122) | Mn₂O₃ / Mn₂SnO₄ | rsc.orgrsc.org |

| 0.26 | (311) | Mn₂O₃ / Mn₂SnO₄ | rsc.orgrsc.org |

| 0.22 | (220) | Mn₂O₃ / Mn₂SnO₄ | rsc.orgrsc.org |

| 0.16 | (044) | Mn₂O₃ / Mn₂SnO₄ | rsc.orgrsc.org |

| - | (040) | Mn₂O₃ / Mn₂SnO₄ | rsc.orgrsc.org |

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups and confirming the formation of this compound (Mn₂SnO₄). By analyzing the absorption of infrared radiation, which causes molecular vibrations, FT-IR provides a spectral fingerprint of the material's chemical bonds. innovatechlabs.com In the context of this compound and related metal oxides, FT-IR spectra are primarily used to identify the characteristic stretching and bending vibrations of the metal-oxygen (M-O) bonds within the crystal lattice.

For this compound and its precursors, specific absorption bands in the low-frequency region (typically below 1000 cm⁻¹) are indicative of the Mn-O and Sn-O bonds. researchgate.net Studies on manganese-based oxide materials have identified vibrations corresponding to these bonds. For instance, research on a tetranuclear manganese complex identified Mn-O bridging modes between 425 cm⁻¹ and 745 cm⁻¹. nih.gov Specifically, the Mn(IV)₄ state showed strong bands at 745 and 707 cm⁻¹, while the reduced Mn(III)Mn(IV)₃ state exhibited bands at 745 and 680 cm⁻¹. nih.gov Similarly, analysis of spinel LixMn₂O₄ has shown that each phase possesses a distinct spectrum characteristic of its local structure, making FT-IR effective for both qualitative and quantitative phase analysis. lbl.gov

In the synthesis of Mn₂SnO₄, FT-IR is used to monitor the transformation from precursor materials, such as MnSn(OH)₆, to the final calcined oxide. rsc.org The spectra of the precursor may show broad absorption bands corresponding to O-H stretching and bending vibrations from hydroxyl groups and adsorbed water, which diminish or disappear after thermal treatment. The emergence of sharp peaks in the fingerprint region confirms the formation of the crystalline Mn₂SnO₄ structure with its characteristic Mn-O-Sn linkages. researchgate.netresearchgate.net

A summary of typical FT-IR absorption bands relevant to the analysis of this compound is presented below.

| Vibration Type | Functional Group | Typical Frequency Range (cm⁻¹) | Reference |

| Metal-Oxygen Stretching | Mn-O, Sn-O | < 1000 | researchgate.net |

| Mn-O Bridging Modes | Mn-O-Mn | 425 - 745 | nih.gov |

| C=O Stretching | Carbonyl (from precursors/residues) | 1690 - 1740 | uc.eduresearchgate.net |

| O-H Stretching | Hydroxyl Groups (in precursors) | 3200 - 3500 | uc.edu |

Electrochemical and Electrical Characterization Techniques

Cyclic Voltammetry (CV) for Redox Behavior and Reaction Mechanisms

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox behavior, reaction mechanisms, and capacitive properties of this compound. libretexts.orgonlineacademicpress.com The method involves sweeping the potential of an electrode in a solution and measuring the resulting current, which provides qualitative and quantitative information about the electron transfer processes occurring at the electrode-electrolyte interface. libretexts.orgnih.gov

For Mn₂SnO₄, CV is instrumental in revealing the multiple oxidation states of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) that contribute to its electrochemical activity. rsc.orgnih.gov The resulting voltammogram typically displays distinct anodic (oxidation) and cathodic (reduction) peaks, which correspond to the redox transitions of the manganese ions. nih.gov The position and shape of these peaks provide insight into the reversibility and kinetics of the electrochemical reactions. nih.gov

In the context of supercapacitor applications, CV measurements on Mn₂SnO₄ nanoparticles have demonstrated their potential as a novel electrode material. researchgate.net Research has reported a superior specific capacitance value of 540 Fg⁻¹ at a scan rate of 2 mV s⁻¹, indicating excellent charge storage capability. researchgate.net The quasi-rectangular shape of the CV curves, coupled with defined redox peaks, suggests a pseudocapacitive charge storage mechanism, where fast and reversible Faradaic reactions occur at the surface of the material. researchgate.net

When used as an anode material for lithium-ion batteries, CV helps to elucidate the lithium insertion/extraction mechanisms. rsc.org The voltammograms for Mn₂SnO₄ electrodes show characteristic redox peaks associated with the conversion reaction of the metal oxide and the alloying/de-alloying of tin with lithium. rsc.org Furthermore, in the development of electrochemical sensors, CV is used to evaluate the electrocatalytic properties of Mn₂SnO₄ composites for the detection of target analytes like hydroquinone (B1673460). hanyang.ac.krkci.go.kr

Differential Pulse Voltammetry (DPV) for Trace Detection and Electrocatalytic Response

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique employed to determine the concentration of electroactive species and to evaluate the electrocatalytic performance of materials like this compound. d-nb.infonih.gov DPV offers improved resolution and lower detection limits compared to CV by applying potential pulses over a linear voltage sweep, which effectively minimizes the background charging current. d-nb.info

The application of Mn₂SnO₄ in electrochemical sensors has been successfully demonstrated through DPV. For the detection of hydroquinone, a sensor based on a this compound/functionalized carbon black nanocomposite was developed and optimized using DPV. researchgate.net The sensor exhibited excellent performance, with a wide linear response to hydroquinone concentrations and a low limit of detection (LOD). researchgate.net The optimization of DPV parameters, such as pulse amplitude and pulse time, is crucial for achieving maximum sensitivity. d-nb.info

The research findings below highlight the analytical performance of Mn₂SnO₄-based sensors using DPV for hydroquinone detection. researchgate.net

| Performance Metric | Result |

| Linear Response Range 1 | 0.39 - 2.34 μM |

| Linear Response Range 2 | 2.34 - 104.7 μM |

| Limit of Detection (LOD) | 40 nM |

| Limit of Quantification (LOQ) | 130 nM |

These results underscore the capability of DPV to quantify trace levels of analytes, leveraging the high surface area and electrocatalytic activity of this compound nanostructures. The technique serves as a powerful tool for validating the practical utility of Mn₂SnO₄ in environmental monitoring and chemical sensing applications. researchgate.netrsc.org

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used extensively to study the kinetics of electrochemical processes occurring at the electrode/electrolyte interface, such as charge transfer and ion diffusion. magtech.com.cnresearchgate.net By applying a small amplitude AC signal over a wide range of frequencies, EIS can decouple various resistive and capacitive elements within an electrochemical system, providing critical insights into the performance of materials like this compound in applications such as lithium-ion batteries. sci-hub.sespectroscopyonline.comphysicsworld.com

An EIS spectrum is often represented as a Nyquist plot, where the diameter of the semicircle in the high-to-medium frequency region corresponds to the charge transfer resistance (Rct). researchgate.net A smaller Rct value indicates faster charge transfer kinetics and better electrochemical performance.

Studies on Mn₂SnO₄-based anodes for lithium-ion batteries have utilized EIS to evaluate the effect of material composition on charge transfer kinetics. acs.org For instance, a composite of Mn₂SnO₄/Sn/C exhibited a significantly lower Rct compared to pure Mn₂SnO₄, demonstrating that the carbon matrix and metallic tin improve electrical contact and facilitate faster electrode reactions. acs.org The formation of heterostructures, such as the Mn₂SnO₄/SnO₂ Mott–Schottky junction, can generate a strong internal electric field that greatly enhances electronic and ionic transport kinetics, which is reflected in the EIS data. mdpi.com

The table below compares the charge transfer resistance for different Mn₂SnO₄-based electrode materials, as determined from EIS measurements. acs.org

| Electrode Material | Charge Transfer Resistance (Rct) |

| Mn₂SnO₄ | ~204 Ω |

| Mn₂SnO₄/C | ~90 Ω |

| Mn₂SnO₄/Sn/C | ~70 Ω |

These findings, inferred from electrochemical applications, show that EIS is an invaluable tool for understanding and optimizing the charge transfer properties of this compound architectures for energy storage devices. rsc.orgacs.org

Dielectric Spectroscopy for Electrical Transport and Polarization Phenomena

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. This technique provides insight into electrical transport mechanisms, charge carrier dynamics, and polarization phenomena within the material. mdpi.com For this compound, dielectric studies reveal its behavior as a dielectric material, which is crucial for its potential use in electronic components.

The dielectric constant (ε') is a key parameter measured, representing a material's ability to store electrical energy in an electric field. Research on this compound perovskite nanoparticles has shown that they exhibit a very high dielectric constant, reaching a maximum value of approximately 3445. researcher.lifedntb.gov.uaresearchgate.net This high value is attributed to the combined effects of space charge polarization and the orientation polarization of dipoles within the material at the measured frequencies. researcher.liferesearchgate.net Interfacial polarization, occurring at the boundaries of different phases or at the electrode-material interface, can also contribute to the dielectric response. mdpi.com

Furthermore, electric field-dependent measurements of polarization can reveal the ferroelectric or charge storage characteristics of the material. For a this compound-based device, a polarization hysteresis loop exhibited a maximum polarization value of 1.5 µC/cm² under an electric field of 3 kV/mm. researcher.liferesearchgate.net

Key dielectric properties reported for this compound are summarized below. researcher.lifedntb.gov.uaresearchgate.net

| Dielectric Property | Reported Value | Conditions |

| Maximum Dielectric Constant (ε') | ~3445 | Frequency and temperature-dependent measurement |

| Maximum Polarization | 1.5 µC/cm² | Under an electric field of 3 kV/mm |

| Fatigue-Free Polarization | 0.92 µC/cm² | Under an electric field of 2 kV/mm, sustained for 10³ cycles |

These studies indicate that dielectric spectroscopy is essential for characterizing the electrical transport and polarization behaviors that underpin the functionality of this compound in various electronic applications. researcher.lifedntb.gov.ua

Conductivity Measurements (e.g., for Gas Sensing Response)

Conductivity measurements are fundamental to characterizing the performance of this compound as a chemoresistive gas sensor. The operating principle of such sensors is based on the change in electrical conductivity of the material upon exposure to a target gas. ub.edu For n-type semiconductor materials like this compound, the conductivity is governed by the concentration of charge carriers (electrons). rsc.org

The gas sensing mechanism involves surface-controlled chemisorption and redox reactions. rsc.org In an air environment, oxygen molecules adsorb onto the sensor's surface and capture electrons from the conduction band of the Mn₂SnO₄, forming ionized oxygen species (like O₂⁻, O⁻, or O²⁻, depending on the operating temperature). rsc.orgmdpi.com This process depletes the electron concentration, leading to a high-resistance state. When a reducing gas, such as acetone (B3395972), is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band. rsc.orgrsc.org This increases the charge carrier concentration and, consequently, the material's conductivity, which is measured as the sensor response. ub.edu

Research on this compound thin films has demonstrated their effectiveness in detecting acetone. rsc.org The sensitivity of the sensor is highly dependent on the operating temperature, which influences the kinetics of gas adsorption/desorption and the specific oxygen species on the surface. rsc.orgmdpi.com Studies found an optimal operating temperature of 200 °C for acetone detection using Mn₂SnO₄ thin films. rsc.org

The performance of a Mn₂SnO₄ thin film sensor for acetone detection is detailed in the table below. rsc.org

| Performance Metric | Result | Conditions |

| Sensitivity | 22% | 9 ppm acetone |

| Operating Temperature | 200 °C | - |

| Limit of Detection (LOD) | 1 ppm | - |

| Response Time | 15 s | - |

| Recovery Time | 16 s | - |

These findings highlight that conductivity measurements are essential for quantifying the gas sensing response, determining optimal operating conditions, and understanding the underlying surface reaction mechanisms of this compound-based sensors. rsc.org

Spectroscopic Methods for Optical Properties

Spectroscopic techniques are indispensable for probing the optical characteristics of this compound architectures. These methods provide critical insights into the material's electronic structure, including the nature of electronic transitions and the optical band gap, as well as its emissive properties.

UV-Visible Spectroscopy for Electronic Transitions and Optical Band Gap

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the optical properties of this compound. By measuring the absorbance or transmittance of light in the ultraviolet and visible regions, researchers can identify electronic transitions and calculate the material's optical band gap (E_g).

The optical band gap is a crucial parameter determined from UV-Vis spectra. The relationship between the absorption coefficient (α) and the incident photon energy (hν) is analyzed using the Tauc relation:

(αhν)ⁿ = A(hν - E_g)

where 'A' is a constant, and the exponent 'n' denotes the nature of the electronic transition. For direct allowed transitions, n = 2, and for indirect allowed transitions, n = 1/2. By plotting (αhν)ⁿ against hν and extrapolating the linear portion of the curve to the energy axis (where α = 0), the optical band gap (E_g) can be determined. researchgate.net

| Material | Band Gap (eV) | Transition Type | Reference |

|---|---|---|---|

| SnO₂-Mn₂O₃ Composite | 2.5 | Direct | researchgate.net |

| Pristine Mn₂O₃ | 2.0 | Direct | researchgate.net |

| Ba₀.₉₈Sr₀.₀₂Sn₀.₉₅Mn₀.₀₅O₃ | 0.41 | Indirect | rsc.org |

| Magnesium Stannate (MTO) | 3.89 | Not Specified | researchgate.net |

| Pristine SnO₂ | 3.8 | Direct | researchgate.net |

Photoluminescence Spectroscopy (PL) for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful, non-destructive technique for examining the emission properties of this compound. This method involves exciting the material with photons of a specific energy and analyzing the emitted light, which provides information about radiative recombination processes, defect states, and energy levels.

The luminescence in manganese-doped materials is typically associated with the electronic transitions of the Mn²⁺ ion. mdpi.com A key transition responsible for emission is the ⁴T₁(⁴G) → ⁶A₁(⁶S) transition. researchgate.net The energy of this transition, and thus the color of the emitted light, is highly sensitive to the coordination environment (crystal field) of the Mn²⁺ ion. mdpi.comresearchgate.net

Green Emission: When Mn²⁺ ions occupy tetrahedral coordination sites, they typically produce a green luminescence. mdpi.comresearchgate.net This has been observed in materials like manganese-doped magnesium stannate (Mg₂SnO₄). scielo.br

Red/Orange Emission: Conversely, when Mn²⁺ ions are located in octahedral coordination sites, the emission is shifted to lower energies, resulting in red or orange light. mdpi.comresearchgate.net

Advanced Research Applications and Performance Studies of Manganese Stannate

Electrochemical Energy Storage Systems

Manganese stannate (Mn₂SnO₄) has emerged as a material of significant interest in the field of electrochemical energy storage, primarily due to its high theoretical capacity, which surpasses that of conventional graphite anodes. mdpi.comresearchgate.net As a binary metal oxide, it is considered a strong candidate for next-generation anode materials in high-performance batteries. nih.gov However, its practical application is hindered by challenges such as significant volume expansion during electrochemical cycling, which can lead to capacity degradation. researchgate.netnih.gov

In the quest for LIBs with higher energy density, transition metal stannates like Mn₂SnO₄ are being extensively studied as potential anode materials. mdpi.com Their appeal lies in a dual lithium storage mechanism that allows for higher charge storage compared to traditional anode materials. mdpi.comresearchgate.net The primary drawback, however, is the severe volume change that occurs during the insertion and extraction of lithium ions, a problem that researchers are actively working to overcome through various strategies. mdpi.comresearchgate.net

Anode Materials for Lithium-Ion Batteries (LIBs)

Lithiation and Delithiation Reaction Mechanisms

Conversion Reaction Mechanism

The initial lithiation of Mn₂SnO₄ involves an irreversible decomposition reaction. The Mn₂SnO₄ crystal structure breaks down to form nano-sized metallic manganese (Mn), metallic tin (Sn), and a matrix of lithium oxide (Li₂O). mdpi.comresearchgate.net This can be represented by the following equation:

Mn₂SnO₄ + 8Li⁺ + 8e⁻ → 2Mn + Sn + 4Li₂O mdpi.com

Following this initial irreversible step, subsequent charging and discharging cycles involve reversible conversion reactions. The finely dispersed metallic Mn and Sn nanoparticles are embedded within the Li₂O matrix. rsc.org This nanostructure is crucial for the reversibility of the process. During delithiation (charging), the metallic nanoparticles can react with Li₂O to reform metal oxides. The presence of manganese is believed to have a synergistic effect, promoting the reversibility of the tin conversion reaction and thus enhancing the stability and capacity of the anode. researchgate.net

Alloying-Dealloying Mechanism

Concurrently with the conversion reaction, the metallic tin (Sn) formed during the initial decomposition undergoes a reversible alloying and dealloying process with lithium. mdpi.com This reaction is described by the following equation:

Sn + xLi⁺ + xe⁻ ↔ LiₓSn (0 ≤ x ≤ 4.4)

This alloying reaction contributes significantly to the high specific capacity of Mn₂SnO₄ anodes. oaepublish.com However, it is also the primary source of the massive volume expansion, as the formation of LiₓSn alloys can cause the material to swell by up to 420%. oaepublish.comresearchgate.net This repeated expansion and contraction during cycling can lead to the pulverization of the electrode material, loss of electrical contact, and rapid capacity fading. volta.foundation

To unlock the practical potential of Mn₂SnO₄ anodes, researchers have focused on developing strategies to address the issues of large volume changes and the resulting poor cycle life. nih.gov

Strategies for Mitigating Volume Expansion and Capacity Degradation

Nanostructure Design for Enhanced Performance

A primary strategy to combat volume expansion is the engineering of materials at the nanoscale. nih.gov By reducing the particle size of Mn₂SnO₄, the strain associated with lithiation can be better accommodated, and the diffusion paths for lithium ions are shortened, which improves reaction kinetics. mdpi.com Nanostructuring helps to prevent the propagation of cracks and maintain the structural integrity of the electrode over multiple cycles. volta.foundation

Various nanostructures have been explored, including nanoparticles, hollow nanospheres, and nanowires. mdpi.comresearchgate.net A particularly effective approach involves creating composite materials with unique architectures. For instance, designing porous, bouquet-like nanocomposites where Mn₂SnO₄ nanoparticles are engineered with graphene sheets has shown remarkable results. acs.org The graphene provides high electronic conductivity and acts as a flexible buffer to accommodate volume changes, while the porous structure facilitates electrolyte penetration and fast ion transport. acs.org

Another advanced design is the creation of core-shell and yolk-shell structures. mdpi.com A core-shell structure, denoted as Mn₂SnO₄@Void@C, involves encapsulating the Mn₂SnO₄ particle within a carbon shell with an engineered void space in between. researchgate.net This void acts as a buffer zone, allowing the Mn₂SnO₄ core to expand and contract freely without damaging the outer conductive carbon shell, leading to exceptional cycling stability. researchgate.net

Table 1: Performance of Nanostructured this compound Anodes

| Anode Material | Current Density | Specific Capacity | Cycle Number | Reference |

|---|---|---|---|---|

| Bouquet-like Mn₂SnO₄@GS | 400 mA g⁻¹ | ~1070 mAh g⁻¹ | 200 | acs.org |

| Porous Mn₂SnO₄/Sn/C Cubes | 500 mA g⁻¹ | 908 mAh g⁻¹ | 100 | acs.org |

| Flake-like C-coated Mn₂SnO₄ | 100 mA g⁻¹ | 986 mAh g⁻¹ | 100 | researchgate.net |

| SnO₂/Mn₂SnO₄@C Nanoboxes | 0.2 A g⁻¹ | 1293 mAh g⁻¹ | 100 | mdpi.comresearchgate.net |

| Mn₂SnO₄@Void@C | 100 mA g⁻¹ | 783.1 mAh g⁻¹ | 150 | researchgate.net |

Carbonaceous Material Compositing and Doping

A prevalent strategy to improve the performance of this compound is to create composites with carbonaceous materials. researchgate.netmdpi.com These carbon-based materials serve a dual purpose: they create a highly conductive network, which improves electron transport, and they act as a buffer to cushion the volumetric stresses during the charge/discharge cycles, thereby maintaining structural integrity. researchgate.netacs.org

Commonly used carbon materials include graphene and various forms of amorphous or porous carbon. mdpi.comresearchgate.net For instance, Mn2SnO4 nanoparticles have been successfully anchored onto graphene nanosheets (Mn2SnO4@GS). mdpi.com This composite structure leverages the unique conductive network of graphene to deliver excellent rate and cycling performance. mdpi.com Similarly, designing composites with a yolk-shell structure, such as MnO-Mn2SnO4-C shells with a Sn-Mn2SnO4-C core, has proven effective in maintaining structural stability. mdpi.com Another approach involves synthesizing flake-like carbon-coated Mn2SnO4 nanomaterials, where the two-dimensional, porous morphology enhances the electrode/electrolyte interaction surface and shortens the diffusion pathways for lithium ions. researchgate.net

Table 1: Performance of this compound-Carbon Composites

| Composite Material | Current Density | Specific Capacity | Cycle Number | Reference |

|---|---|---|---|---|

| Mn2SnO4@GS | 400 mA·g⁻¹ | ~800 mAh·g⁻¹ (approx.) | 200 | mdpi.com |

| Mn2SnO4@GS | 2500 mA·g⁻¹ | ~455 mAh·g⁻¹ | - | mdpi.com |

| Mn-Sn-O-C (yolk-shell) | 1 A·g⁻¹ | 784 mAh·g⁻¹ | 100 | mdpi.com |

| Mn2SnO4/Sn/C (porous cubes) | 500 mA g⁻¹ | 908 mAh g⁻¹ | 100 | acs.org |

| Mn2SnO4@rGO | 500 mA g⁻¹ | 1488.5 mAh g⁻¹ | 200 | researchgate.net |

Heteroatom Doping Strategies

Doping the this compound lattice or its associated carbon matrix with heteroatoms (such as nitrogen, sulfur, boron, or phosphorus) is an effective atomic-level modification strategy. mdpi.comnih.gov This approach can generate a greater number of reactive sites and improve electronic conductivity, thereby enhancing the electrochemical properties of the material. mdpi.comnih.govmdpi.com

Metal-Organic Framework (MOF) Derived Architectures

In one method, Mn-based MOFs (Mn-MOFs) were used as a precursor to produce flake-like carbon-coated Mn2SnO4 nanoparticles. researchgate.net The Mn-MOF served as both the source of manganese and the template for the porous, flake-like carbon matrix. researchgate.net This two-step carbonization process results in a composite with a two-dimensional micro/nanoscale structure where Mn2SnO4 nanoparticles are uniformly dispersed. researchgate.net Such MOF-derived structures are highly advantageous for lithium-ion storage because they offer a large surface area for electrode-electrolyte interaction and reduce the diffusion length for ions. researchgate.netnih.gov Heat treatment of MOFs can transform them into porous metal oxides, which often exhibit superior electrochemical performance, including high specific capacity and excellent cycling stability, compared to their non-treated counterparts. nih.gov

Heterostructure Fabrication for Improved Interfacial Kinetics

Constructing heterostructures is an advanced strategy to enhance the performance of this compound anodes by improving interfacial kinetics. mdpi.comnih.gov These structures, which consist of two or more different materials with a well-defined interface, can promote charge transfer and improve reaction kinetics. nih.gov

An example is the creation of multi-yolk-shell SnO2/Mn2SnO4@C nanoboxes. mdpi.comnih.gov In this architecture, the SnO2/Mn2SnO4 heterostructure induces lattice distortions that improve thermodynamic stability. nih.gov Furthermore, the internal electric field generated at the heterogeneous interface accelerates the diffusion and adsorption of Li+ ions, hindering the coarsening of tin (Sn) particles and promoting a redistribution of electrons between SnO2 and Mn2SnO4. nih.gov This leads to significantly improved reversible capacity and cycling stability. mdpi.comnih.gov Another example is a sandwich structure where a Mn2SnO4/SnO2 heterostructure is confined within graphene hollow spheres (Mn2SnO4/SnO2@SG), which also demonstrates excellent rate performance and cyclability. nih.gov The formation of a Mott-Schottky heterojunction at the interface can further enhance the material's conductivity and reaction kinetics. nih.gov

Electrochemical Performance Evaluation: Cycling Stability and Rate Capability

The ultimate goal of the aforementioned modification strategies is to improve the electrochemical performance of this compound, specifically its cycling stability and rate capability. mdpi.comnih.gov Unmodified tin-based materials often suffer from poor cycling due to the large volume changes during lithiation and delithiation, which pulverizes the active material. mdpi.com

However, advanced architectures have shown remarkable improvements. For instance, SnO2/Mn2SnO4@C nanoboxes have exhibited a large reversible capacity of 1293 mAh·g⁻¹ at a current density of 0.2 A·g⁻¹ after 100 cycles and maintained stable performance for over 549 cycles at a high current density of 2 A·g⁻¹. mdpi.comnih.gov Composites of Mn2SnO4 with graphene (Mn2SnO4@GS) have also demonstrated excellent rate capability, providing a specific capacity of about 455 mAh·g⁻¹ at a high current density of 2500 mA·g⁻¹. mdpi.com Similarly, a composite of porous Mn2SnO4/Sn/C cubes delivered a discharge capacity of 908 mAh·g⁻¹ after 100 cycles at 500 mA·g⁻¹. acs.org These results highlight the success of nanostructuring and composite design in overcoming the inherent limitations of this compound. mdpi.comnih.govacs.org

Table 2: Comparative Electrochemical Performance of Modified this compound Anodes

| Material | Key Feature | Reversible Capacity | Current Density | Cycles | Reference |

|---|---|---|---|---|---|

| SnO2/Mn2SnO4@C | Heterostructure | 1293 mAh·g⁻¹ | 0.2 A·g⁻¹ | 100 | mdpi.comnih.gov |

| Mn2SnO4@GS | Graphene Composite | ~455 mAh·g⁻¹ | 2.5 A·g⁻¹ | - | mdpi.com |

| Mn-Sn-O-C | Yolk-Shell Structure | 784 mAh·g⁻¹ | 1 A·g⁻¹ | 100 | mdpi.com |

Anode Materials for Sodium-Ion Batteries (SIBs)

This compound (Mn2SnO4) and related stannate-based materials are also considered strong candidates for anode materials in sodium-ion batteries (SIBs). mdpi.comnih.govresearchgate.netnih.gov SIBs operate on an electrochemical mechanism similar to that of lithium-ion batteries (LIBs) and are an attractive alternative due to the natural abundance and lower cost of sodium. mdpi.com However, the larger ionic radius of sodium ions compared to lithium ions presents a greater challenge regarding volume expansion and structural stability during sodiation/desodiation. mdpi.comresearchgate.net

To address these issues, strategies similar to those used for LIBs, such as compositing with carbon materials, are employed. mdpi.com For example, a composite of Mn2SnO4 nanoporous cubes with graphene (MSO/G) has been used as an anode for SIBs. mdpi.com The graphene network helps to mitigate the stress from volume changes and ensures the structural stability of the anode over long cycles, enhancing its sodium storage capacity. mdpi.com This composite delivered a cycling capacity of 257 mAh·g⁻¹ after 100 cycles at 100 mA·g⁻¹ and maintained 106 mAh·g⁻¹ even after 1000 cycles at a high current density of 1 A·g⁻¹. mdpi.com

Sodium-Ion Storage Mechanisms

The sodium-ion storage mechanism in this compound is analogous to the lithium-ion storage mechanism, involving both a conversion reaction and an alloying-dealloying process. mdpi.comnih.gov The larger size of Na+ ions can lead to more significant structural changes and potentially different reaction pathways compared to Li+ insertion. researchgate.net

The general process for stannates in SIBs involves:

Conversion Reaction : The initial sodiation involves the conversion of Mn2SnO4 into metallic manganese (Mn), metallic tin (Sn), and sodium oxide (Na2O).

Alloying Reaction : The newly formed metallic tin (Sn) then alloys with sodium ions to form various NaxSn alloys.

Pseudocapacitance Contribution to Electrochemical Response

This compound, particularly in composite forms such as Sn@Mn₂SnO₄-NC (tin nanoparticles encapsulated in nitrogen-doped carbon with this compound), demonstrates significant pseudocapacitive behavior in its electrochemical response. wikipedia.org This characteristic is crucial for energy storage applications like lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs).

In SIBs, the electrochemical reaction of Sn@Mn₂SnO₄-NC is predominantly governed by pseudocapacitance. fishersci.ca This is determined through the analysis of cyclic voltammetry (CV) curves at various scan rates. fishersci.ca The contribution of pseudocapacitance in SIBs is notably higher than in LIBs at the same scan rate. fishersci.ca This difference is attributed to the larger ionic radius of Na+ compared to Li+, which presents a greater hindrance to ion insertion, thereby favoring surface-based pseudocapacitive charge storage mechanisms over diffusion-controlled intercalation processes. fishersci.ca Quantitative kinetic analysis confirms the high contribution of these pseudocapacitive effects during cycling, which is beneficial for achieving high-rate performance and long cycle life in battery anodes. wikipedia.org

Gas Sensing Technologies

This compound (MTO) thin films have emerged as promising materials for gas sensing applications, demonstrating notable performance in the detection of volatile organic compounds (VOCs). nih.govamericanelements.com

Response and Selectivity to Specific Volatile Organic Compounds (e.g., Acetone)

This compound thin film sensors exhibit a significant and highly selective response to acetone (B3395972). fishersci.at When tested against various gases, the MTO sensor's response to acetone was found to be more than four times higher than its response to other interfering gases, indicating excellent selectivity. fishersci.at This selectivity is crucial for applications such as non-invasive diabetes diagnosis, where acetone concentrations in exhaled breath are a key indicator. nih.gov The sensing mechanism involves the adsorption of acetone molecules onto the sensor surface, where they react with chemisorbed oxygen ions. fishersci.at This reaction releases trapped electrons back into the semiconductor's conduction band, reducing the material's resistance and generating a measurable signal. fishersci.at

Sensitivity, Limit of Detection, and Response/Recovery Times

The performance of this compound sensors in acetone detection is characterized by high sensitivity and rapid response. Research has shown that these sensors can achieve a sensitivity of 22% with a linear response to acetone concentrations in the 1–9 ppm range. nih.govfishersci.at This high sensitivity allows for a low limit of detection (LOD) of 1 ppm, which is within the range required for monitoring health indicators in human breath. nih.govamericanelements.com Furthermore, the sensors demonstrate swift response and recovery. The average response time, the time taken to reach 90% of the maximum response upon exposure to acetone, is 15 seconds. nih.govfishersci.at The recovery time, the time taken to return to 10% of the original baseline after the gas is removed, is 16 seconds. nih.govfishersci.at

Interactive Table: Acetone Sensing Performance of this compound Thin Films

| Parameter | Value | Reference |

| Sensitivity | 22% | nih.gov, fishersci.at |

| Limit of Detection (LOD) | 1 ppm | nih.gov, fishersci.at |

| Response Time | 15 s | nih.gov, fishersci.at |

| Recovery Time | 16 s | nih.gov, fishersci.at |

| Linear Detection Range | 1-9 ppm | nih.gov, fishersci.at |

Operational Temperature Dependence of Sensing Performance

The sensing performance of this compound is highly dependent on the operational temperature. The optimal operating temperature for detecting acetone with MTO thin film sensors has been identified as 200 °C. americanelements.comfishersci.at At this temperature, the reaction between the target acetone molecules and the chemisorbed oxygen on the sensor surface is most efficient, leading to the highest sensitivity and selectivity. fishersci.atwikipedia.org The operating temperature is a critical parameter that influences the surface reaction kinetics, and operating at this optimized temperature ensures the best possible sensor performance. fishersci.atwikipedia.org

Long-term Stability and Repeatability in Gas Sensing Applications

For practical applications, gas sensors must be reliable over long periods. This compound thin film sensors have demonstrated excellent long-term stability and repeatability. americanelements.comfishersci.at Studies involving consecutive measurement cycles on the same sensor showed that it could maintain its initial response amplitude without significant degradation. fishersci.at This indicates good reproducibility and stability for long-term usage. fishersci.at The consistent response and recovery behavior, particularly for MTO films with an optimized Mn/Sn molar ratio, further establishes their candidacy for practical and reliable sensing applications. fishersci.fi

Photocatalytic Degradation of Organic Pollutants

In addition to its sensing capabilities, this compound also shows potential in environmental remediation through the photocatalytic degradation of organic pollutants. nih.govamericanelements.com The extensive contamination of water sources by organic dyes from various industries poses a significant ecological challenge. nih.gov

This compound (MTO) thin films have been evaluated for their ability to break down pollutants like methyl orange (MO) dye under UV light irradiation. nih.gov In one study, an MTO film demonstrated a high degradation efficiency of 67% for MO dye after 150 minutes of exposure to UV light. americanelements.comfishersci.at This photocatalytic activity is attributed to the generation of electron-hole pairs in the semiconductor material when illuminated with light of sufficient energy. These charge carriers can then participate in redox reactions that break down the complex organic dye molecules into simpler, less harmful substances. nih.gov The surface morphology of the MTO film, which can be tailored by adjusting synthesis parameters, plays a crucial role in its photocatalytic performance by providing a high surface area for the adsorption and subsequent degradation of pollutant molecules. nih.gov

Electrocatalytic and Biosensing Applications

The versatile electrochemical properties of this compound have led to its exploration in electrocatalysis and the development of sensitive biosensors. researchgate.netresearchgate.net

Manganese compounds, in general, are known for their rich redox chemistry, which makes them effective electrocatalysts. researchgate.netdiva-portal.org The ability of manganese to exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) allows it to facilitate electron transfer in various electrochemical reactions. rsc.orgnih.gov This property is central to their function in applications such as supercapacitors and batteries, where redox reactions are the primary mechanism for energy storage. researchgate.netresearchgate.net

This compound, specifically MnSn(OH)₆, has been investigated as a negative electrode material for supercapacitors. researchgate.net Its uniform nanocube structure and the presence of oxygen vacancies promote redox reactions, resulting in high pseudocapacitance. researchgate.netresearchgate.net The electrocatalytic performance is also critical for reactions like the oxygen evolution reaction (OER), a key process in water splitting and metal-air batteries. researchgate.net While the conductivity of materials like MnSnO₃ can be a limiting factor, their catalytic activity can be enhanced through strategies such as doping or creating composite structures. researchgate.net The strength of the metal-oxygen bond and the number of 'd' electrons in the antibonding orbitals are key factors that govern the reactivity of transition metal-based stannates in redox reactions. researchgate.net

This compound has emerged as a promising material for the fabrication of electrochemical biosensors for the detection of micropollutants and pharmaceutical compounds. researchgate.netscilit.comdntb.gov.ua These sensors leverage the electrocatalytic properties of this compound to detect target analytes with high sensitivity and selectivity. acs.orgmdpi.com

A notable application is the simultaneous electrochemical sensing of the pharmaceuticals acetaminophen (an analgesic) and ciprofloxacin (an antibiotic) using a sensor made of this compound microrods anchored on reduced graphene oxide nanosheets (Mn₂SnO₄/rGO). researchgate.net This composite material, when applied to a glassy carbon electrode, demonstrated excellent electron-mediating behavior, allowing for the simultaneous oxidation and detection of both compounds. researchgate.net The rod-like morphology of the Mn₂SnO₄ tangled over the sheet-like rGO provides a large surface area and enhanced conductivity, which are crucial for sensitive detection. researchgate.net In another application, a nanocomposite of this compound and functionalized carbon black has been effectively used for the detection of hydroquinone (B1673460), a photographic developing agent. acs.org The development of such sensors is vital for monitoring the presence of these compounds in environmental and biological samples. researchgate.netdntb.gov.ua

To enhance the electrochemical performance of this compound, it is often combined with highly conductive carbon-based materials like carbon black and graphene oxide to form composite electrodes. researchgate.netmdpi.commdpi.com These carbonaceous materials provide a conductive network that facilitates faster electron transfer and a large surface area that improves the accessibility of active sites. mdpi.comrsc.org

Similarly, composites of manganese oxides with graphene have been developed for high-performance supercapacitors. researchgate.netmdpi.comgnanomat.com In these materials, the graphene provides a conductive scaffold and a large surface area for the deposition of manganese oxide nanoparticles. mdpi.comrsc.org This synergistic combination leads to significantly higher specific capacitance compared to the individual components. mdpi.com The carbon nanoparticles in such composites also effectively prevent the restacking and agglomeration of graphene sheets, further improving performance. mdpi.com The development of these composite electrodes is a key strategy for advancing energy storage and sensing technologies. mdpi.comrsc.org

Electrochemical Detection Sensitivity and Selectivity in Aqueous Media

This compound (Mn₂SnO₄) has demonstrated significant potential as an electrocatalyst in the development of sensitive and selective sensors for detecting various analytes in aqueous environments. rsc.org Its unique electronic properties and the active sites on its surface contribute to enhanced electrochemical activity, making it a material of interest for high-performance sensing applications. nih.gov Research has focused on modifying electrodes, such as glassy carbon electrodes (GCE), with Mn₂SnO₄ nanocubes and other composites to create robust sensing platforms. rsc.org

Detailed Research Findings

Studies have successfully utilized this compound-based sensors for the determination of various organic and pharmaceutical compounds in real-world samples.

A novel sensor fabricated by modifying a glassy carbon electrode with Mn₂SnO₄ nanocubes (Mn₂SnO₄/GCE) was developed for the detection of the antibiotic chloramphenicol (CAP). rsc.org This sensor exhibited superior electrocatalytic activity and a high cathodic current response. rsc.org Using differential pulse voltammetry (DPV), the sensor demonstrated a very low limit of detection and high sensitivity. rsc.org The practical applicability of the sensor was confirmed through its use in analyzing milk powder and eye drop samples, where it showed acceptable repeatability, stability, and reproducibility. rsc.org

In another application, a molecularly imprinted electrochemiluminescence (ECL) sensor was constructed using Mn₂SnO₄ nanocubes for the sensitive detection of the antiviral drug ribavirin (RBV). nih.gov As an n-type semiconductor, Mn₂SnO₄ provides numerous active sites that enhance ECL activity and stability in the presence of a K₂S₂O₈ coreactant. nih.gov This simplified sensor design proved to be highly specific and reproducible, successfully detecting ribavirin in milk and chicken samples. nih.gov

Furthermore, a hybrid nanocomposite sensor composed of Mn₂SnO₄ and functionalized carbon black on a screen-printed carbon electrode (Mn₂SnO₄/f-CB/SPCE) was engineered for the detection of hydroquinone. hanyang.ac.kr This sensor was capable of detecting hydroquinone at nanomolar concentrations, highlighting the synergistic effects of combining this compound with carbon-based nanomaterials to enhance sensing performance. hanyang.ac.kr

Performance Data Tables

The performance of this compound-based electrochemical sensors for various analytes is summarized in the tables below.

Table 1: Performance of Mn₂SnO₄/GCE Sensor for Chloramphenicol Detection Data derived from Differential Pulse Voltammetry (DPV) analysis.

| Parameter | Value | Unit |

| Analyte | Chloramphenicol | - |

| Linear Range | 0.04 - 437.18 | µM |

| Limit of Detection (LOD) | 0.0194 | µM |

| Sensitivity | 0.1648 | µA µM⁻¹ cm⁻² |

| Source: rsc.org |

Table 2: Performance of Mn₂SnO₄-based ECL Sensor for Ribavirin Detection

| Parameter | Value | Unit |

| Analyte | Ribavirin | - |

| Linear Range | 1 - 2000 | ng mL⁻¹ |

| Limit of Detection (LOD) | 0.85 | ng mL⁻¹ |

| Source: nih.gov |

Table 3: Performance of Mn₂SnO₄/f-CB/SPCE Sensor for Hydroquinone Detection

| Parameter | Value | Unit |

| Analyte | Hydroquinone | - |

| Limit of Detection (LOD) | 7 | nM |

| Source: hanyang.ac.kr |

Structural Engineering and Rational Design of Manganese Stannate Materials

Manipulation of Nanoscale Morphology and Architecture

Controlling the size, shape, and assembly of manganese stannate at the nanoscale is a fundamental strategy for optimizing its functional properties. A well-designed morphology can enhance surface area, improve reaction kinetics, and introduce novel functionalities.

Synthesis of Nanoparticles, Thin Films, and Hierarchical Structures

The synthesis method is a primary determinant of the final morphology of this compound materials. Various techniques have been developed to produce distinct architectures, including nanoparticles, thin films, and complex hierarchical structures.

Nanoparticles: Zero-dimensional nanoparticles of this compound can be synthesized through various bottom-up chemical routes. Methods like thermal decomposition and sol-gel processes are commonly employed. For instance, the thermal decomposition of metal-organic precursors, such as manganese(II) acetylacetonate, in the presence of appropriate solvents and stabilizers allows for tight control over particle size and composition. Sol-gel synthesis, which involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides or salts), is another versatile route to produce fine nanoparticle powders.

Thin Films: For applications in electronics and sensors, this compound is often prepared in the form of thin films. The sol-gel spin coating technique is a prominent method for depositing uniform thin films onto various substrates. In this process, a precursor solution containing manganese and tin ions is spun onto a substrate, followed by annealing at elevated temperatures to crystallize the this compound phase. The properties of the resulting film, such as crystallinity and surface morphology, are highly dependent on the molar ratio of the metal precursors (Mn/Sn) and the annealing temperature.

Hierarchical Structures: Hierarchical structures are complex, multi-level architectures that assemble nanoscale building blocks into larger, ordered microstructures. These structures, such as nanoflowers or porous spheres, are advantageous as they combine the high surface area of nanomaterials with the improved stability and handling of micro-sized particles. While specific reports on this compound are emerging, methodologies used for manganese oxides are highly relevant. These include hydrothermal methods where precursors react in an aqueous solution under high temperature and pressure, and template-assisted synthesis. For example, simple thermal annealing of manganese coordination polymer precursors has been shown to produce hierarchical structures with unique morphologies. Another approach involves using a surfactant-free microemulsion system, where reactions at the oil-water interface can lead to the self-assembly of nanoplates into three-dimensional porous microstructures.

The table below summarizes various synthesis techniques and their corresponding morphological outcomes.

Table 1: Synthesis Methods for Different Morphologies of this compound and Related Oxides| Synthesis Method | Resulting Morphology | Key Parameters |

|---|---|---|

| Sol-Gel Spin Coating | Thin Films | Mn/Sn Molar Ratio, Annealing Temperature |

| Thermal Decomposition | Nanoparticles | Precursor Type, Solvent, Stabilizer |

| Hydrothermal Method | Hierarchical Structures (e.g., Nanoflowers) | Reaction Temperature, Time, Precursor Concentration |

| Coordination Polymer Pyrolysis | Hierarchical Structures (e.g., Starfish-like) | Calcination Temperature, Polymer Precursor |

Control over Grain Size and Porosity

The grain size and porosity of this compound materials are critical parameters that significantly influence their performance, particularly in applications like catalysis and energy storage. Smaller grain sizes can increase the active surface area and shorten diffusion paths for ions and electrons, while controlled porosity facilitates better access of reactants and electrolytes to the material's interior.